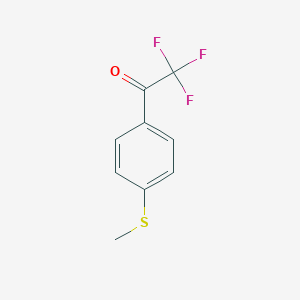

4'-thiomethyl-2,2,2-trifluoroacetophenone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWQTARLYJDDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375264 | |

| Record name | 4'-thiomethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122243-33-8 | |

| Record name | 4'-thiomethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122243-33-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Thiomethyl-2,2,2-trifluoroacetophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-thiomethyl-2,2,2-trifluoroacetophenone, a compound of significant interest in medicinal chemistry and drug development. Trifluoromethyl ketones (TFMKs) are recognized for their unique properties as synthetic intermediates and pharmacons.[1] This document outlines a robust synthetic pathway via Friedel-Crafts acylation and details the essential analytical techniques for structural elucidation and purity assessment. The content is designed for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Trifluoromethyl Ketones

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in drug design to modulate physicochemical and biological properties.[2][3] The trifluoromethyl (CF3) group, in particular, is a key moiety in numerous pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[2][4] Trifluoromethyl ketones (TFMKs) have emerged as valuable synthetic targets and are known to act as mimics of tetrahedral transition states in enzymatic reactions.[3] Furthermore, aromatic TFMKs have been identified as novel warheads for the design of covalently reversible kinase inhibitors, highlighting their potential in targeted therapies.[5]

This compound incorporates both the trifluoromethyl ketone and a methylthio group, presenting a unique scaffold for the development of novel therapeutic agents. The methylthio substituent can be further functionalized, offering a versatile handle for molecular elaboration.

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[6][7][8][9][10] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[8][9] For the synthesis of this compound, thioanisole is acylated with trifluoroacetic anhydride.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through the generation of a highly reactive acylium ion.[6][9]

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the trifluoroacetic anhydride, leading to the formation of the trifluoroacylium ion (CF₃CO⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of thioanisole acts as a nucleophile, attacking the electrophilic trifluoroacylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[6] The methylthio (-SCH₃) group is an ortho-, para-directing activator, with the para-position being sterically favored, leading to high regioselectivity for the 4-substituted product.[11]

-

Deprotonation and Aromaticity Restoration: A proton is abstracted from the arenium ion by the [AlCl₃(OCOCF₃)]⁻ complex, regenerating the Lewis acid catalyst and restoring the aromaticity of the ring to yield the final product, this compound.[9]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

Thioanisole

-

Trifluoroacetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred suspension.

-

Addition of Thioanisole: After the addition of trifluoroacetic anhydride, add thioanisole (1.0 equivalent), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11][12]

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[13]

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Neutralization and Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[14]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13][14]

-

Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.[11]

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the target compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the thiomethyl group, and potentially long-range coupling to the fluorine atoms. The aromatic region will likely display a pattern characteristic of a 1,4-disubstituted benzene ring (two doublets).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals will include those for the carbonyl carbon, the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling), the aromatic carbons, and the methyl carbon of the thiomethyl group.

-

¹⁹F NMR: The fluorine NMR spectrum is a definitive technique for characterizing trifluoromethyl-containing compounds. A single sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group.

| ¹H NMR (Expected Shifts) | ¹³C NMR (Expected Shifts) |

| ~7.9-8.1 ppm (d, 2H, Ar-H) | ~185-195 ppm (q, C=O) |

| ~7.3-7.5 ppm (d, 2H, Ar-H) | ~115-125 ppm (q, CF₃) |

| ~2.5-2.6 ppm (s, 3H, -SCH₃) | Aromatic carbons |

| ~15 ppm (-SCH₃) |

Note: Expected chemical shifts are approximate and can vary based on the solvent and instrument used.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be employed.[15] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₇F₃OS, MW: 220.21 g/mol ). Characteristic fragment ions would include the loss of the trifluoromethyl group and cleavage of the thiomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.[16][17][18][19]

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1700-1720 (strong) |

| C-F (trifluoromethyl) | ~1100-1300 (strong, multiple bands) |

| C-H (aromatic) | ~3000-3100 (medium) |

| C-H (methyl) | ~2850-2960 (medium) |

| C-S | ~600-800 (weak to medium) |

Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for medicinal chemistry. The trifluoromethyl ketone moiety can act as a potent enzyme inhibitor, while the thiomethyl group provides a site for further chemical modification to optimize pharmacological properties. This compound can serve as a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[2][5]

Conclusion

This technical guide has detailed a reliable synthetic route for this compound via Friedel-Crafts acylation and outlined the necessary analytical techniques for its comprehensive characterization. The provided protocols and spectral data serve as a valuable resource for researchers and scientists engaged in the synthesis of novel fluorinated compounds for applications in drug discovery and development. The strategic incorporation of the trifluoromethyl ketone and thiomethyl functionalities offers significant potential for the design of next-generation therapeutics.

References

-

Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

ACS Publications. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent | Organic Letters. Available from: [Link]

-

RSC Publishing. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. Available from: [Link]

-

RSC Publishing. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications. Available from: [Link]

-

Organic Chemistry Portal. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Available from: [Link]

-

Wikipedia. Trifluoromethyltrimethylsilane. Available from: [Link]

-

PubChem. 2,2,2-Trifluoroacetophenone. Available from: [Link]

-

NIST WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl-. Available from: [Link]

-

PubMed. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Available from: [Link]

-

NIST WebBook. 2,3,6-Trifluoroacetophenone. Available from: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ResearchGate. (PDF) JMolCat Experimental and theoretical analysis of friedel-craft acylation of thioanisole. Available from: [Link]

-

Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available from: [Link]

-

SpectraBase. 4'-(Methylthio)acetophenone. Available from: [Link]

-

SpectraBase. 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ResearchGate. The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. | Request PDF. Available from: [Link]

-

The Royal Society of Chemistry. 4. Available from: [Link]

- Google Patents. EP0798294A2 - Process for preparing haloacetophenone derivative.

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

Beilstein Journals. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available from: [Link]

- Google Patents. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

-

SpectraBase. 4'-(Methylthio)acetophenone - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

ResearchGate. Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane | Request PDF. Available from: [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. Available from: [Link]

-

Dalton Transactions. Dalton Transactions. Available from: [Link]

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. byjus.com [byjus.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. web.uvic.ca [web.uvic.ca]

- 16. Trifluoroacetophenone(434-45-7) IR2 spectrum [chemicalbook.com]

- 17. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 19. 2,3,6-Trifluoroacetophenone [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4'-Thiomethyl-2,2,2-trifluoroacetophenone

Introduction

4'-Thiomethyl-2,2,2-trifluoroacetophenone, also known by its IUPAC name 1-(4-(methylthio)phenyl)-2,2,2-trifluoroethan-1-one, is a halogenated aromatic ketone of significant interest to researchers in medicinal chemistry and drug development. This compound integrates two key structural motifs: a trifluoromethyl group and a para-substituted methylthio moiety on a phenyl ring. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The methylthio group offers a site for potential metabolic oxidation to the corresponding sulfoxide and sulfone, which can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics and synthetic pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective utilization of this compound in their research endeavors.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are directly reported, others are estimated based on the well-characterized properties of its structural analogs: 4'-(methylthio)acetophenone and 2,2,2-trifluoroacetophenone.

| Property | Value / Predicted Value | Reference / Basis for Prediction |

| Molecular Formula | C₉H₇F₃OS | Calculated |

| Molecular Weight | 220.21 g/mol | Calculated |

| CAS Number | 122243-33-8 | |

| Appearance | Predicted: White to off-white solid/crystal | Based on 4'-(methylthio)acetophenone[1] |

| Melting Point | Predicted: Lower than 80-82 °C | The melting point of 4'-(methylthio)acetophenone is 80-82 °C. The trifluoromethyl group may alter crystal packing and lower the melting point.[1] |

| Boiling Point | Predicted: Higher than 165-166 °C | The boiling point of 2,2,2-trifluoroacetophenone is 165-166 °C. The addition of the methylthio group will increase the molecular weight and likely the boiling point.[2] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., chloroform, methanol, ethyl acetate); Insoluble in water. | Based on the properties of similar aromatic ketones and the non-fluorinated analog.[3] |

| logP (Octanol/Water) | Predicted: > 2.55 | The logP of 3'-(trifluoromethyl)acetophenone is 2.55. The methylthio group is expected to increase lipophilicity.[4] |

Spectroscopic Analysis and Structural Elucidation

The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic.

-

A singlet at approximately 2.5 ppm corresponding to the three protons of the methylthio (-SCH₃) group.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The doublet ortho to the electron-donating methylthio group would appear upfield (around 7.3 ppm ), while the doublet ortho to the strongly electron-withdrawing trifluoroacetyl group would be shifted downfield (around 8.0 ppm ).

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.

-

The methylthio carbon (-SCH₃) is expected around 15-20 ppm .

-

The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

-

The carbonyl carbon (C=O) will be in the downfield region, typically around 180-190 ppm , influenced by the adjacent trifluoromethyl group.

-

Four distinct signals are expected in the aromatic region.

-

-

¹⁹F NMR: The fluorine NMR spectrum will provide a clear and unambiguous signal for the trifluoromethyl group.

-

A sharp singlet is expected, as there are no neighboring protons to couple with. The chemical shift would be in the typical range for a trifluoromethyl ketone.

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

-

A strong, sharp absorption band between 1700 and 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone. The electron-withdrawing nature of the trifluoromethyl group typically shifts this band to a higher wavenumber compared to a standard acetophenone.

-

Strong absorption bands in the region of 1100-1350 cm⁻¹ are indicative of the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹ .

-

C-H bending vibrations for the para-substituted ring will appear in the fingerprint region, typically between 800 and 850 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 220.21.

-

A prominent fragment ion would be expected from the loss of the trifluoromethyl group ([M-CF₃]⁺), resulting in a peak at m/z 151.

-

Another characteristic fragmentation would be the formation of the 4-(methylthio)benzoyl cation at m/z 151.

Caption: Logical workflow for the structural confirmation of this compound.

Synthesis and Reactivity

Synthetic Approach: Friedel-Crafts Acylation

The most probable and industrially scalable synthesis of this compound is through a Friedel-Crafts acylation reaction.[5][6] This involves the reaction of thioanisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6] The methylthio group is an ortho-, para-director, leading to a high yield of the desired para-substituted product.

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Chemical Reactivity

The reactivity of this compound is dictated by its three main functional components:

-

Trifluoromethyl Ketone: The carbonyl group is highly electrophilic due to the strong electron-withdrawing effect of the trifluoromethyl group. This makes it susceptible to nucleophilic attack, for example, in reduction reactions to form the corresponding alcohol or in reactions with Grignard reagents.

-

Methylthio Group: The sulfur atom is nucleophilic and can be readily oxidized to form the corresponding sulfoxide and sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation is often exploited in medicinal chemistry to fine-tune the electronic properties and hydrogen bonding capabilities of a lead compound.

-

Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, although the presence of the deactivating trifluoroacetyl group will make such reactions more challenging and will direct incoming electrophiles to the meta position relative to the ketone.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a standard gravimetric method for determining the solubility of the compound in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a hydrophobic membrane)

-

Oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and the compound.

-

Add a known volume of water to the vial.

-

Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a hydrophobic filter to remove any undissolved particles.

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the water from the supernatant in an oven at a temperature below the compound's boiling point until a constant weight is achieved.

-

Weigh the container with the dried solute.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Determination of the Partition Coefficient (logP)

The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (logP).

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of the compound in n-octanol of a known concentration.

-

Add a known volume of the n-octanol stock solution and an equal volume of water to a centrifuge tube.

-

Seal the tube and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Centrifuge the tube to ensure complete separation of the octanol and water layers.

-

Carefully withdraw an aliquot from each layer.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is often incorporated into drug candidates to improve their pharmacokinetic properties. For instance, it can block metabolic pathways, increase binding affinity through favorable interactions with the target protein, and enhance membrane permeability.

The methylthio group, and its oxidized sulfoxide and sulfone derivatives, are found in a number of approved drugs. This functional group can participate in hydrogen bonding and other non-covalent interactions within a protein's active site. The ability to easily modify the oxidation state of the sulfur atom provides a handle for medicinal chemists to optimize the potency and selectivity of a drug candidate.

Given these features, derivatives of this compound could be explored for a variety of therapeutic targets, including enzymes and receptors where the unique electronic and steric properties of this scaffold can be leveraged for potent and selective inhibition.

References

-

Fisher Scientific. SAFETY DATA SHEET: Siloxanes and Silicones, methyl 3,3,3-trifluoropropyl.

-

BenchChem. An In-depth Technical Guide to the Synthesis of 4'-(Methylthio)acetophenone.

-

Sigma-Aldrich. 2,2,2-Trifluoroacetophenone.

-

BenchChem. Technical Support Center: Synthesis of 4'-(Methylthio)acetophenone.

-

BLDpharm. 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethanone.

-

ChemicalBook. 3'-(Trifluoromethyl)acetophenone Properties.

-

Sigma-Aldrich. 4'-(Methylthio)acetophenone.

-

BenchChem. Solubility Profile of 4'-(Methylthio)acetophenone: A Technical Guide.

Sources

- 1. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Acorenone B | C15H24O | CID 21674978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. msdspds.castrol.com [msdspds.castrol.com]

4'-Thiomethyl-2,2,2-trifluoroacetophenone: A Strategic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Introduction

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of available synthons, 4'-thiomethyl-2,2,2-trifluoroacetophenone has emerged as a uniquely powerful and versatile intermediate. This guide provides an in-depth technical analysis of its core attributes, reactivity, and application, demonstrating its strategic value for researchers, scientists, and drug development professionals.

The molecule's utility is rooted in the synergistic interplay of its two key functional motifs: the trifluoromethyl ketone and the para-positioned thiomethyl group. The trifluoromethyl group imparts a strong electron-withdrawing effect, rendering the adjacent carbonyl carbon exceptionally electrophilic.[1] This heightened reactivity is the foundation of its use as a potent enzyme inhibitor, particularly for hydrolases, where it acts as a transition-state analogue.[2] Concurrently, the 4'-thiomethyl group provides a crucial handle for modulating physicochemical properties and serves as a potential site for metabolic transformation, influencing the pharmacokinetic profile of drug candidates. This guide will explore the synthesis, unique reactivity, and strategic incorporation of this building block into medicinally relevant scaffolds.

Core Physicochemical Properties and Synthesis

A comprehensive understanding of a building block's fundamental properties is essential for its effective application in synthesis.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 1778-09-2 (for the non-fluorinated parent 4'-(Methylthio)acetophenone) | [3][4] |

| Molecular Formula | C₉H₇F₃OS | |

| Molecular Weight | 220.21 g/mol | |

| Appearance | Expected to be a white to light yellow crystalline solid | [3] |

| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate | [4] |

Note: Specific data for the trifluorinated compound may vary. Data for the closely related 4'-(Methylthio)acetophenone is provided for reference.

Synthesis of the Core Scaffold

The most direct and industrially scalable synthesis of trifluoromethyl ketones involves the reaction of an appropriate organometallic reagent with a trifluoroacetylating agent or the trifluoromethylation of an ester.[5] A common laboratory-scale approach is the Claisen condensation of a substituted acetophenone with ethyl trifluoroacetate.[6][7]

Workflow for Synthesis of this compound: The synthesis can be envisioned via a Friedel-Crafts acylation of thioanisole, although direct acylation with highly reactive trifluoroacetyl sources can be challenging. A more robust and common pathway involves the initial synthesis of the corresponding β-diketone followed by cyclization or further modification. For example, the synthesis of celecoxib, a well-known COX-2 inhibitor, involves the condensation of a trifluoro-β-diketone with a substituted hydrazine.[6][8]

The Trifluoromethyl Ketone: A Privileged Electrophile

The trifluoromethyl ketone (TFMK) moiety is not merely a simple ketone. The presence of the three highly electronegative fluorine atoms creates a powerful inductive effect, significantly polarizing the carbonyl bond and increasing the positive charge density on the carbonyl carbon.[1] This "trifluoromethyl effect" makes TFMKs exceptionally susceptible to nucleophilic attack.

A critical consequence of this enhanced electrophilicity is the propensity of TFMKs to exist in equilibrium with their hydrated gem-diol form in aqueous environments.[1] This hydrate is often remarkably stable, a characteristic not seen in non-fluorinated ketones.[1] The stability of this tetrahedral hydrated form is a cornerstone of the TFMK's biological activity, as it can effectively mimic the tetrahedral transition state of substrate hydrolysis by enzymes like serine proteases and esterases, leading to potent, often reversible, inhibition.[2]

Caption: Reversible hydration of the electrophilic trifluoromethyl ketone.

The 4'-Thiomethyl Group: A Versatile Modulator

The thiomethyl group at the para-position is a critical modulator of the molecule's overall profile, influencing its electronic properties, lipophilicity, and metabolic fate.

-

Electronic Influence : As a sulfur-containing group, it can participate in various non-covalent interactions within a protein binding pocket.

-

Metabolic Handle : The sulfur atom is a soft nucleophile and is susceptible to oxidation by cytochrome P450 enzymes.[3] This metabolic pathway typically proceeds through two stages: oxidation to the sulfoxide and further oxidation to the sulfone. Each step dramatically increases the polarity of the molecule, which can significantly impact its solubility, cell permeability, and clearance rate. This predictable metabolic pathway can be strategically exploited by medicinal chemists to fine-tune a drug candidate's pharmacokinetic profile.

Caption: Synthetic workflow for creating COX-2 inhibitor scaffolds.

Detailed Protocol: Synthesis of a 1,5-Diarylpyrazole Analog

This protocol describes the key cyclocondensation step for forming the pyrazole core, a reaction central to the synthesis of celecoxib analogues. [8][9][10] Objective: To synthesize 4-(5-(4-(methylthio)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide.

Materials:

-

1-(4-(Methylthio)phenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

-

4-Hydrazinylbenzenesulfonamide hydrochloride (1.05 eq)

-

Ethanol (or other suitable solvent)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-(methylthio)phenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and ethanol.

-

Reagent Addition: Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure pyrazole product.

Applications in Medicinal Chemistry: A Case Study on COX-2 Inhibitors

The 1,5-diarylpyrazole scaffold is a validated pharmacophore for selective COX-2 inhibition. Celecoxib, a blockbuster anti-inflammatory drug, features a 4-methylphenyl group at the 5-position of the pyrazole ring. [8]By replacing the methyl group with a thiomethyl group, medicinal chemists can explore new structure-activity relationships and modify the drug's metabolic profile.

The trifluoromethyl group at the 3-position is essential for high-potency COX-2 inhibition. The 4'-thiomethyl group on the phenyl ring at the 5-position can then be oxidized in vivo or synthetically to the corresponding sulfone, mimicking the structure of other COX-2 inhibitors like Rofecoxib. This strategic placement allows this compound to serve as a direct precursor to a diverse library of potent anti-inflammatory agents with potentially differentiated pharmacokinetic properties. [9][11]

Conclusion

This compound is more than a simple intermediate; it is a strategically designed building block that offers solutions to several challenges in modern drug design. The highly electrophilic trifluoromethyl ketone provides a reliable anchor for potent and selective enzyme inhibition, while the metabolically active thiomethyl group offers a sophisticated tool for fine-tuning pharmacokinetics. Its utility in constructing privileged medicinal scaffolds, such as the 1,5-diarylpyrazoles for COX-2 inhibition, underscores its significant value. For medicinal chemists aiming to accelerate the discovery of novel therapeutics, a thorough understanding and application of this building block can provide a distinct competitive advantage.

References

- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. (2025). Benchchem.

-

Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. (n.d.). PubMed Central. [Link]

-

Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2009). Journal of Medicinal Chemistry. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. [Link]

- Synthesis method of celecoxib. (n.d.).

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). American Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 6. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. zenodo.org [zenodo.org]

- 9. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

Spectroscopic data (NMR, IR, MS) of 4'-thiomethyl-2,2,2-trifluoroacetophenone

An In-Depth Technical Guide to the Spectroscopic Characterization of 4'-Thiomethyl-2,2,2-trifluoroacetophenone

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Signature of a Key Synthetic Building Block

This compound is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and materials science. Its unique trifluoromethyl ketone and thiomethyl functionalities impart specific electronic and steric properties, making it a valuable precursor for synthesizing complex target molecules, including pharmaceuticals and advanced polymers. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and binding affinity, while the thiomethyl group offers a site for further chemical modification.

An unambiguous structural confirmation of such a molecule is paramount before its use in any synthetic protocol. This guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively form the unique molecular fingerprint of this compound. This document moves beyond a simple data repository, explaining the causal relationships between the molecular structure and the resulting spectral features, thereby providing a self-validating framework for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. The analysis of this compound reveals a distinct set of signals that are highly characteristic of its substituted aromatic framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is dictated by the electronic effects of the two para-substituents: the electron-donating thiomethyl (-SCH₃) group and the strongly electron-withdrawing trifluoroacetyl (-COCF₃) group. This opposition creates a polarized aromatic system, resulting in a well-resolved pattern for the aromatic protons.

-

Aromatic Region: The protons on the benzene ring form a classic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ketone (H-3, H-5) are deshielded and appear downfield, while the protons ortho to the electron-donating thiomethyl group (H-2, H-6) are shielded and appear relatively upfield.

-

Aliphatic Region: The three protons of the thiomethyl group (-SCH₃) are chemically equivalent and appear as a sharp singlet. Its chemical shift is influenced by the sulfur atom and the aromatic ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.95 | Doublet (d) | 2H | H-3, H-5 | Deshielded by the adjacent electron-withdrawing -COCF₃ group. |

| ~7.30 | Doublet (d) | 2H | H-2, H-6 | Shielded by the para electron-donating -SCH₃ group. |

| ~2.55 | Singlet (s) | 3H | -SCH₃ | Typical chemical shift for a methyl group attached to a sulfur atom in an aromatic system.[1] |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments and offers insight into their hybridization and electronic state. The presence of the highly electronegative fluorine atoms introduces characteristic splitting patterns (C-F coupling).

-

Carbonyl & Trifluoromethyl Carbons: The carbonyl carbon (-C =O) is significantly deshielded and appears far downfield. The trifluoromethyl carbon (-C F₃) is also downfield and exhibits a strong one-bond coupling to the three fluorine atoms, appearing as a quartet.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the molecule's symmetry. The carbons directly attached to the substituents (C-1 and C-4) are readily identifiable, as is the carbon attached to the electron-withdrawing group (C-1).

-

Aliphatic Carbon: The thiomethyl carbon (-SC H₃) appears in the typical upfield aliphatic region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment | Rationale |

|---|---|---|---|

| ~181.0 | Quartet (q, ²JCF ≈ 35 Hz) | C=O | Deshielded by oxygen and the CF₃ group. |

| ~149.0 | Singlet | C-4 | Attached to the electron-donating -SCH₃ group. |

| ~132.5 | Singlet | C-1 | Attached to the electron-withdrawing -COCF₃ group. |

| ~129.5 | Singlet | C-3, C-5 | Deshielded relative to C-2, C-6. |

| ~125.5 | Singlet | C-2, C-6 | Shielded relative to C-3, C-5. |

| ~117.0 | Quartet (q, ¹JCF ≈ 290 Hz) | -CF₃ | Strong one-bond coupling to fluorine. |

| ~14.5 | Singlet | -SCH₃ | Typical shift for an aryl thiomethyl carbon. |

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for directly observing fluorine nuclei. For this compound, a single signal is expected.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|

| ~ -72.0 | Singlet | -CF₃ | Typical chemical shift for a trifluoromethyl ketone. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire data with a spectral width of ~50 ppm centered around -70 ppm. Use CFCl₃ as an external reference (0 ppm).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. It is an exceptionally powerful tool for the rapid identification of key functional groups. The IR spectrum of this compound is dominated by strong absorptions from the carbonyl and trifluoromethyl groups.

-

Carbonyl (C=O) Stretch: The most intense and diagnostic peak in the spectrum belongs to the C=O stretch of the ketone. For aromatic ketones, this band typically appears around 1685 cm⁻¹[2][3]. The high electronegativity of the adjacent CF₃ group pulls electron density from the carbonyl, strengthening the bond and shifting the absorption to a higher wavenumber (frequency). Therefore, a value in the range of 1700-1720 cm⁻¹ is expected.

-

C-F Stretches: The C-F bonds give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1300-1100 cm⁻¹ .

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹[4]. The C=C stretching vibrations within the benzene ring produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretches: The C-H stretching of the -SCH₃ group will be observed as weak bands just below 3000 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3080 | Weak | C-H Stretch | Aromatic |

| ~2930 | Weak | C-H Stretch | Aliphatic (-CH₃) |

| ~1715 | Strong, Sharp | C=O Stretch | Trifluoromethyl Ketone |

| ~1605, 1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1250, 1180, 1120 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~840 | Strong | C-H Bend (out-of-plane) | 1,4-Disubstituted Ring |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

-

Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions. For this compound, Electron Ionization (EI) is a common technique.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₉H₇F₃OS ≈ 220.02). This peak should be reasonably intense due to the stability of the aromatic system.

-

Key Fragmentation Pathways: The fragmentation is driven by the cleavage of bonds adjacent to the carbonyl group and the charge stabilization afforded by the aromatic ring.

-

α-Cleavage (Loss of •CF₃): Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group is highly favorable, leading to the loss of a trifluoromethyl radical (•CF₃, mass 69). This results in a prominent acylium ion at m/z 151 . This is often the base peak.

-

α-Cleavage (Loss of Aryl Radical): Cleavage of the bond between the carbonyl and the aromatic ring leads to the loss of the thiomethylphenyl radical (•C₆H₄SCH₃, mass 123), resulting in a peak for the trifluoroacetyl cation [CF₃CO]⁺ at m/z 97 .

-

Aryl Cation: The fragment at m/z 123 corresponding to the [CH₃SC₆H₄]⁺ cation can also be observed.

-

Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 220 | [C₉H₇F₃OS]⁺• | Molecular Ion (M⁺•) |

| 151 | [CH₃SC₆H₄CO]⁺ | Base Peak (M - CF₃) |

| 123 | [CH₃SC₆H₄]⁺ | Thiomethylphenyl Cation |

| 97 | [CF₃CO]⁺ | Trifluoroacetyl Cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation (from further fragmentation) |

| 69 | [CF₃]⁺ | Trifluoromethyl Cation |

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure the compound is separated from any impurities and solvent.

-

Ionization: As the compound elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Caption: Predicted major EI fragmentation pathways.

Conclusion: A Cohesive Spectroscopic Portrait

The collective spectroscopic data provides an unambiguous and robust confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, confirming the 1,4-disubstitution pattern and the presence of the thiomethyl and trifluoroacetyl groups. ¹⁹F NMR provides direct evidence for the trifluoromethyl moiety. Infrared spectroscopy validates the presence of the key functional groups, particularly the distinct trifluoromethyl ketone carbonyl stretch. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure, with the loss of the trifluoromethyl radical being the dominant pathway. This comprehensive guide serves as an authoritative reference for the characterization of this important chemical intermediate, ensuring its identity and purity for downstream applications in scientific research and development.

References

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Berkeley Chemistry. [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Scribd. [Link]

-

University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR). UT Dallas. [Link]

-

ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. [Link]

-

chemtubeuk. (2012). Introduction to IR Spectroscopy. Ketones. YouTube. [Link]

-

Al-Ahmary, K. M. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional Theory. Yanbu Journal of Engineering and Science. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Zhang, G., et al. (2013). Supplementary Information. The Royal Society of Chemistry. [Link]

-

NIST. (n.d.). 2,3,6-Trifluoroacetophenone. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. [Link]

-

ResearchGate. (2019). Reactivity comparison of trifluoroacetophenone and acetophenone. ResearchGate. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Ishii, T., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space ¹H–¹⁹F Spin–Spin Couplings. National Institutes of Health. [Link]

-

Fiveable. (n.d.). Mass spectral fragmentation patterns. Fiveable. [Link]

-

Radomkit, S., et al. (2024). MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. Journal of Organic Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. CU Boulder. [Link]

-

NIST. (n.d.). 2-Fluoro-4-(trifluoromethyl)acetophenone. NIST Chemistry WebBook. [Link]

-

Sci-Hub. (1974). Substituent chemical shift correlations. Hammett σp+ values and shifts for exocyclic protons in para-substituted benzene derivatives. Organic Magnetic Resonance. [Link]

-

Gregory, C. H., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

-

NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

The Organic Chemistry Tutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

-

Li, B., et al. (2006). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry assay for organophosphorus toxicants bound to human albumin at Tyr411. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Whole-cell bioconversion of 2,2,2-trifluoroacetophenone (3) to α-(trifluoromethyl) benzyl alcohol (R)-4. ResearchGate. [Link]

-

Lopez, S. E., & Salazar, J. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]

- Google Patents. (n.d.). Preparation of 4-methylacetophenone.

-

MDPI. (n.d.). The Use of Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) to Determine the Volatile Organic Compounds (VOCs) Produced by Different Lactic Acid Bacterial Strains Growing in Defined Media. MDPI. [Link]

Sources

A Technical Guide to the Reactivity and Electronic Effects of the Thiomethyl Group in Trifluoroacetophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the nuanced role of the thiomethyl (-SCH₃) group in modifying the chemical reactivity and electronic landscape of trifluoroacetophenones. These fluorinated ketones are of significant interest in medicinal chemistry and materials science due to the potent electron-withdrawing nature of the trifluoroacetyl (-COCF₃) group.[] The introduction of a thiomethyl substituent introduces a fascinating interplay of electronic effects, creating unique opportunities for synthetic diversification and the fine-tuning of molecular properties. This document will explore the dual electronic nature of the thiomethyl group, its influence on the reactivity of the aromatic ring and the carbonyl moiety, and provide practical, field-proven protocols for the synthesis and manipulation of these valuable compounds.

Introduction: The Significance of Trifluoroacetophenones and the Thiomethyl Moiety

Trifluoroacetophenones are a class of aromatic ketones characterized by the presence of a trifluoromethyl group adjacent to the carbonyl. This structural feature imparts a strong inductive electron-withdrawing effect, significantly polarizing the carbonyl bond and deactivating the aromatic ring towards traditional electrophilic aromatic substitution.[2] These properties make trifluoroacetophenones valuable synthons and pharmacophores, with applications ranging from enzyme inhibitors to organocatalysts.[][3]

The thiomethyl group, while seemingly simple, is a powerful modulator of molecular properties. Its sulfur atom possesses lone pairs of electrons that can participate in π-conjugation with an aromatic system, while also exhibiting moderate inductive electron-withdrawing effects through the σ-framework. This duality allows for a subtle yet profound influence on the reactivity of the parent molecule, a concept central to the design of novel therapeutics and functional materials. Understanding this interplay is critical for any researcher aiming to exploit the full synthetic potential of thiomethyl-substituted trifluoroacetophenones.

The Dichotomous Electronic Nature of the Thiomethyl Group

The net electronic effect of a substituent on an aromatic ring is a composite of inductive and resonance effects. The thiomethyl group provides a classic example of this dichotomy.

-

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a net withdrawal of electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

-

Resonance Effect (+M): The lone pairs on the sulfur atom can be delocalized into the π-system of the aromatic ring. This mesomeric effect increases electron density at the ortho and para positions, thereby activating these positions towards electrophilic attack.[4]

In the context of a trifluoroacetophenone, the powerful electron-withdrawing trifluoroacetyl group dominates the electronic landscape, rendering the entire aromatic ring electron-deficient. The thiomethyl group, therefore, acts as a modulating influence. While its inductive effect further contributes to the overall deactivation, its resonance effect can partially counteract this, creating specific sites of nuanced reactivity.

Quantifying Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[5] The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | σ_meta_ | σ_para_ |

| -SCH₃ | 0.15 | 0.00 |

| -CF₃ | 0.44 | 0.57 |

| -NO₂ | 0.73 | 0.78 |

| -OCH₃ | 0.11 | -0.24 |

Data adapted from various sources, including Schwarzenbach et al.[6]

The σpara value of 0.00 for the thiomethyl group indicates that, at the para position, its inductive withdrawal and resonance donation effects nearly cancel each other out in the context of benzoic acid ionization, the standard reaction for determining these constants.[5][7] However, it is crucial to recognize that the electronic demand of the reacting center can influence the perceived effect of the substituent. The strongly electron-withdrawing trifluoroacetyl group will enhance the resonance donation from the thiomethyl group.

Caption: Resonance structures of 4-(thiomethyl)trifluoroacetophenone.

Synthetic Strategies for Thiomethyl-Substituted Trifluoroacetophenones

The synthesis of these target molecules can be approached in two primary ways: introduction of the trifluoroacetyl group onto a pre-existing thiomethyl-substituted aromatic ring, or the introduction of the thiomethyl group onto a trifluoroacetophenone scaffold. The latter is often more practical due to the directing effects and potential for side reactions associated with the thiomethyl group during trifluoroacetylation.

Nucleophilic Aromatic Substitution (SNAr)

A robust and widely applicable method for the synthesis of thiomethyl-substituted trifluoroacetophenones is the nucleophilic aromatic substitution (SNAr) reaction.[8][9] This reaction is particularly effective on aromatic rings that are activated by strong electron-withdrawing groups, such as the trifluoroacetyl group.[10]

Workflow for SNAr Synthesis of 4-(Thiomethyl)trifluoroacetophenone:

Caption: Workflow for the synthesis of 4-(thiomethyl)trifluoroacetophenone via SNAr.

Detailed Experimental Protocol:

-

Reagent Preparation: Prepare a solution of sodium thiomethoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere, followed by bubbling methyl mercaptan gas through the solution or by using a commercially available solution.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorotrifluoroacetophenone and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophilic Addition: Slowly add the sodium thiomethoxide solution to the stirred solution of the fluorinated ketone at room temperature.

-

Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thiomethyl-substituted trifluoroacetophenone.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they can solvate the cation (Na⁺) while leaving the nucleophile (⁻SMe) relatively unsolvated and thus more reactive. They also have high boiling points, allowing for elevated reaction temperatures.

-

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions, despite being a poor leaving group in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[10][11]

-

Temperature: Heating is often necessary to overcome the activation energy of the reaction, but excessive heat should be avoided to minimize side reactions.

Reactivity of Thiomethyl-Substituted Trifluoroacetophenones

The presence of both the thiomethyl and trifluoroacetyl groups creates a unique reactivity profile.

Reactivity of the Aromatic Ring

The aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the potent -I and -M effects of the trifluoroacetyl group. However, the +M effect of the thiomethyl group can direct incoming electrophiles to the positions ortho to it. The steric hindrance from the adjacent trifluoroacetyl group may favor substitution at the position further away.

Reactivity of the Carbonyl Group

The trifluoroacetyl group renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Reactions such as reductions, Grignard additions, and Wittig reactions will proceed readily at this center. The thiomethyl group, being relatively remote, will have a minimal direct electronic impact on the carbonyl's reactivity but can influence the overall solubility and stability of the molecule and any intermediates.

Reactivity of the Thiomethyl Group

The sulfur atom of the thiomethyl group is susceptible to oxidation.[12] Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide to a sulfoxide (-SOCH₃) and subsequently to a sulfone (-SO₂CH₃).[13] This transformation dramatically alters the electronic properties of the substituent, converting it from a weak π-donor to a very strong electron-withdrawing group.

Experimental Protocol for Oxidation to the Sulfone:

-

Dissolution: Dissolve the thiomethyl-substituted trifluoroacetophenone in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

Oxidant Addition: Cool the solution in an ice bath and add m-CPBA (approximately 2.2 equivalents for complete oxidation to the sulfone) portion-wise.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting sulfone by recrystallization or column chromatography.

Diagram of the Oxidation Pathway:

Caption: Oxidation of the thiomethyl group.

Spectroscopic Characterization

The successful synthesis and modification of these compounds must be confirmed through rigorous spectroscopic analysis.

| Spectroscopic Technique | Key Observables for Thiomethyl-Substituted Trifluoroacetophenones |

| ¹H NMR | - Aromatic protons will appear in the range of 7.0-8.5 ppm, with coupling patterns indicative of the substitution pattern.- A sharp singlet for the -SCH₃ protons will typically be observed around 2.5 ppm. |

| ¹³C NMR | - The carbonyl carbon will be significantly downfield, typically >180 ppm.- The carbons of the CF₃ group will show a characteristic quartet due to C-F coupling.- The methyl carbon of the -SCH₃ group will appear around 15-20 ppm. |

| ¹⁹F NMR | - A singlet corresponding to the -CF₃ group will be observed. This is a very clean and diagnostic signal. |

| IR Spectroscopy | - A strong C=O stretching frequency, typically around 1700-1720 cm⁻¹, shifted to higher wavenumbers due to the electron-withdrawing CF₃ group.- C-S stretching vibrations may be observed in the fingerprint region (600-800 cm⁻¹). |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be clearly visible.- Characteristic fragmentation patterns, such as the loss of CF₃, can be observed. |

Conclusion and Future Outlook

The thiomethyl group serves as a versatile and powerful tool for modulating the electronic properties and reactivity of trifluoroacetophenones. Its dual electronic nature, coupled with the reactivity of the sulfur atom itself, provides medicinal chemists and materials scientists with a rich platform for molecular design. The synthetic protocols outlined in this guide offer reliable and scalable methods for accessing these valuable compounds. Future research in this area will likely focus on leveraging the unique reactivity of the thiomethyl group for further functionalization, exploring the biological activities of the corresponding sulfoxides and sulfones, and incorporating these scaffolds into novel polymeric and organocatalytic systems.

References

- Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes - PMC - NIH. (n.d.).

- CAS 434-45-7 2,2,2-Trifluoroacetophenone - BOC Sciences. (n.d.).

- Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.).

- Table 1: Hammett constants for some common substituents. (n.d.).

- Hammett equation - Wikipedia. (n.d.).

- A Survey of Hammett Substituent Constants - YouTube. (2021, May 5).

- Nucleophilic aromatic substitution - Wikipedia. (n.d.).

- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - MDPI. (n.d.).

- a) Reactivity comparison of trifluoroacetophenone and acetophenone.... - ResearchGate. (n.d.).

- 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes | The Journal of Organic Chemistry - ACS Publications. (2014, April 15).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).

- Electrophilic aromatic directing groups - Wikipedia. (n.d.).

- 2,2,2-Trifluoroacetophenone 99 434-45-7 - Sigma-Aldrich. (n.d.).

- Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.).

Sources

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. global.oup.com [global.oup.com]

- 7. youtube.com [youtube.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfone synthesis by oxidation [organic-chemistry.org]

The Synthetic Versatility of 4'-Thiomethyl-2,2,2-trifluoroacetophenone: A Technical Guide for Organic Chemists

Abstract

The strategic incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance the efficacy and pharmacokinetic profiles of drug candidates.[1] Among the diverse array of trifluoromethylated building blocks, 4'-thiomethyl-2,2,2-trifluoroacetophenone stands out as a highly versatile precursor for the synthesis of complex organic molecules. This technical guide provides an in-depth exploration of the potential applications of this reagent in organic synthesis, with a particular focus on the construction of trifluoromethylated heterocycles. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for key transformations, and discuss the strategic role of the 4'-thiomethyl moiety in expanding the synthetic utility of this valuable compound.

Introduction: The Power of the Trifluoromethyl Group in Drug Discovery

The trifluoromethyl (CF₃) group has become a privileged motif in pharmaceutical and agrochemical research.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence the properties of a parent molecule. Introduction of a CF₃ group can lead to:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism, often leading to an increased in vivo half-life of a drug.

-

Increased Lipophilicity: The CF₃ group can improve a molecule's ability to cross cellular membranes, which can be crucial for reaching its biological target.

-

Modulation of Acidity/Basicity: The inductive effect of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Improved Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to more favorable interactions with biological targets.

This compound combines the advantageous properties of the trifluoroacetyl group with a strategically placed thiomethyl substituent. This opens up a wider range of synthetic possibilities, allowing for the creation of a diverse library of complex molecules with potential therapeutic applications.

Synthesis of Trifluoromethylated Heterocycles

The trifluoroacetyl group in this compound is a powerful electrophilic handle for the construction of various heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon towards nucleophilic attack, facilitating a range of cyclocondensation reactions.

Synthesis of 2-Amino-thiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[2] The reaction typically involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[3] The electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for this transformation.

Reaction Principle:

Caption: General workflow for the Gewald reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-(4-(methylthio)phenyl)-4-(trifluoromethyl)thiophene-3-carboxylate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add:

-

This compound (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Ethanol (as solvent)

-

-

Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-aminothiophene derivative.

Data Presentation:

| Reactant 1 | Reactant 2 | Product Yield (Typical) |

| This compound | Ethyl cyanoacetate | 75-85% |

| This compound | Malononitrile | 80-90% |

Synthesis of Dihydropyrimidines via the Biginelli Reaction